N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Overview
Description
N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a useful research compound. Its molecular formula is C11H13N5O2 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of similar guanidine compounds involves complex reactions that yield products with potential herbicidal activity. For instance, N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine was synthesized and analyzed using IR, MS, 1H NMR, and elemental analysis, with its crystal structure confirmed by X-ray diffraction, showing weak herbicidal activity (Feng-qi He et al., 2006).
- Another study focused on the regioselective synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones via reactions of 1-(6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethylorthoacetate, revealing a novel thermal rearrangement process. This study also involved experimental and theoretical investigations to understand the observed thermal rearrangement (Nikhil Sachdeva et al., 2012).
Biological Activities and Applications
- Certain guanidine derivatives have been studied for their antimicrobial properties. For example, synthesis of N-aryl-N′-(2-pyrimidinyl) guanidine derivatives as potential antimicrobial agents was explored, revealing marked effects against Escherichia coli in some cases (H. Eisa et al., 1990).
- In a study on the formation of arginine modifications, the reaction of methylglyoxal with the guanidino group of arginine was investigated, showing the formation of multiple products under physiological conditions. This research provides insights into potential biological impacts of guanidine reactions (Antje Klöpfer et al., 2011).
Mechanistic and Theoretical Studies
- The reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde was explored, leading to the formation of 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H-pyrimido[1,2-a][1,3,5]triazin-6-one. This study combined experimental data and theoretical calculations to understand reaction mechanisms and tautomerism (Nikhil Sachdeva et al., 2008).
Properties
IUPAC Name |
2-(furan-2-ylmethyl)-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-7-5-9(17)15-11(14-7)16-10(12)13-6-8-3-2-4-18-8/h2-5H,6H2,1H3,(H4,12,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJCTYOXAVBKRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=NCC2=CC=CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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